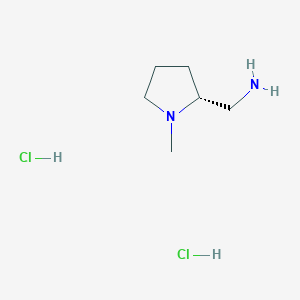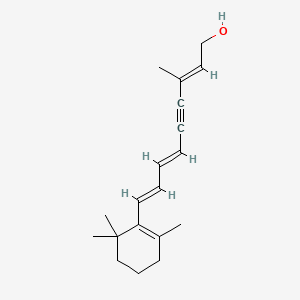![molecular formula C12H16F2N2O3S B13849924 2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol is a synthetic organic compound characterized by the presence of fluorine atoms and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol typically involves multiple steps, starting with the preparation of the core phenol structure, followed by the introduction of fluorine atoms and the piperazine ring. One common method involves the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced into the phenol ring. The piperazine ring is then attached through a series of condensation reactions, often using sulfonyl chlorides as intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis. Purification steps, such as recrystallization and chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the sulfonyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group results in quinones, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The fluorine atoms and piperazine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-[(4-methylpiperazin-1-yl)methyl]phenol: Lacks the sulfonyl group, resulting in different chemical properties.
2,6-Difluoro-4-[(4-ethylsulfonylpiperazin-1-yl)methyl]phenol: Contains an ethyl group instead of a methyl group, affecting its reactivity and biological activity.
Uniqueness
2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol is unique due to the presence of both fluorine atoms and a sulfonyl-substituted piperazine ring. This combination imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H16F2N2O3S |
|---|---|
Molecular Weight |
306.33 g/mol |
IUPAC Name |
2,6-difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C12H16F2N2O3S/c1-20(18,19)16-4-2-15(3-5-16)8-9-6-10(13)12(17)11(14)7-9/h6-7,17H,2-5,8H2,1H3 |
InChI Key |
ZZRLFQIRBBDIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


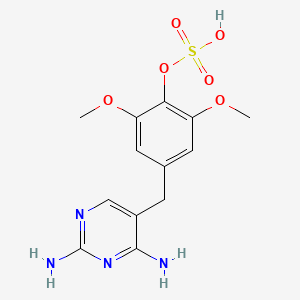
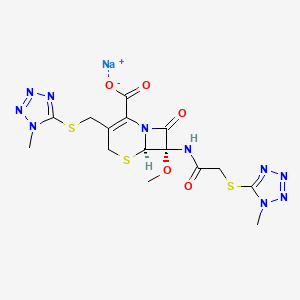
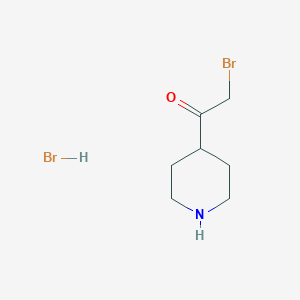
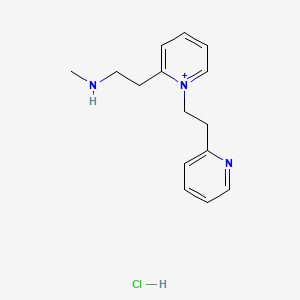

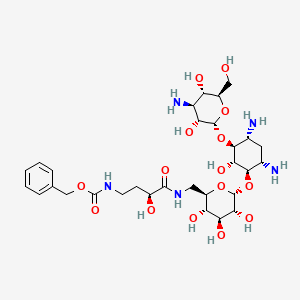
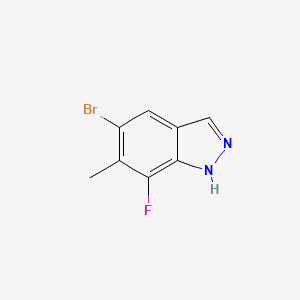
![2-(1-(2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid](/img/structure/B13849874.png)
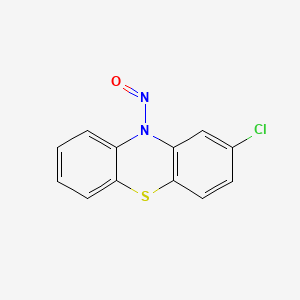
![2-(1,3-Benzodioxol-5-yl)-6-octyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B13849901.png)
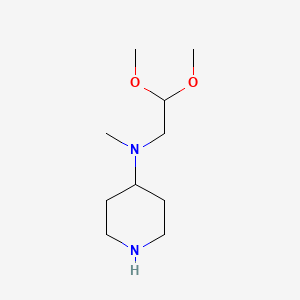
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
